

A-395: A Highly Selective Probe for G9a/GLP Methyltransferases

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An In-depth Technical Guide on the Selectivity Profile of A-395

For researchers, scientists, and drug development professionals, the histone methyltransferase inhibitor **A-395** (also known as A-366) represents a critical tool for dissecting the biological roles of G9a (EHMT2) and GLP (EHMT1). This technical guide provides a comprehensive overview of the selectivity profile of **A-395** against a broad panel of methyltransferases, details the experimental methodologies used for its characterization, and visualizes key experimental and logical frameworks.

Data Presentation: Quantitative Selectivity Profile

A-395 is a potent, peptide-competitive inhibitor of G9a and its close homolog GLP.[1][2] Its high degree of selectivity is a crucial attribute for a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of the intended targets. The following tables summarize the inhibitory activity of **A-395** against G9a, GLP, and a panel of 21 other methyltransferases.

Table 1: Potency of A-395 against target methyltransferases G9a and GLP.

Target	IC50 (nM)
G9a (EHMT2)	3.3
GLP (EHMT1)	38



Table 2: Selectivity of A-395 against a panel of other methyltransferases.[1]

Methyltransferase	IC50 (µM)
ASH1L	>50
DOT1L	>50
EZH1	>50
EZH2	>50
MLL1	>50
MLL2	>50
MLL3	>50
MLL4	>50
NSD1	>50
NSD2	>50
NSD3	>50
PRMT1	>50
PRMT3	>50
PRMT4	>50
PRMT5	>50
PRMT6	>50
SETD2	>50
SETD7	>50
SETD8	>50
SMYD2	>50
SUV39H2	>50



The data clearly demonstrates that **A-395** exhibits greater than 1000-fold selectivity for G9a/GLP over the other methyltransferases tested.[1][3]

Experimental Protocols

The selectivity of **A-395** was determined using a radiometric histone methyltransferase (HMT) assay.[1] The following is a detailed methodology representative of the techniques used.

In Vitro Radiometric Histone Methyltransferase (HMT) Assay

This biochemical assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

- Recombinant human G9a, GLP, and other methyltransferases
- Histone H3 peptide (or other appropriate substrate)
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- A-395 inhibitor
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
- Scintillation cocktail
- Microplates (e.g., 96-well or 384-well)
- Filter paper and wash buffer
- Scintillation counter

Procedure:

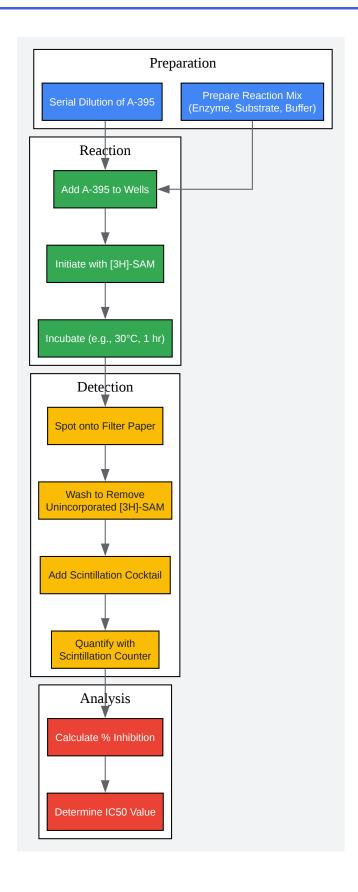
 Compound Preparation: A-395 is serially diluted in DMSO to create a range of concentrations for IC50 determination.



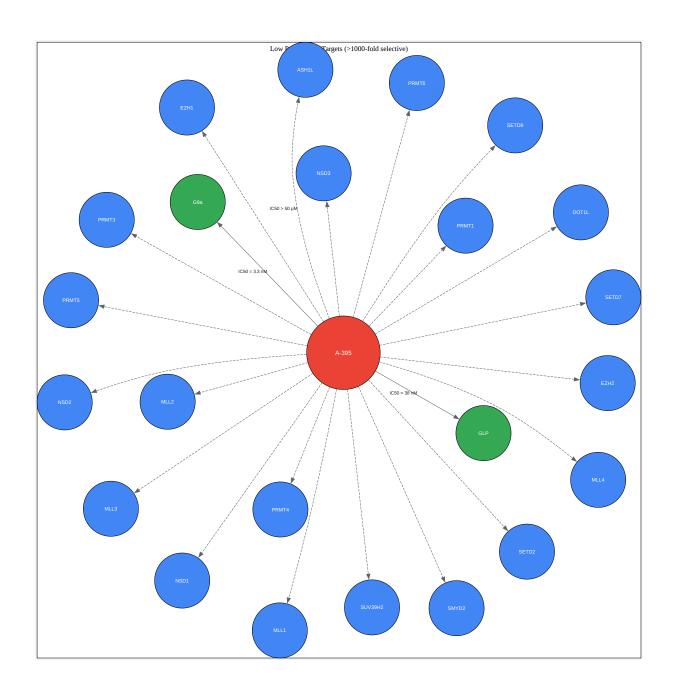
- Reaction Mixture Preparation: For each reaction, the following components are added to the wells of a microplate:
 - Assay buffer
 - Recombinant methyltransferase enzyme
 - A-395 at the desired concentration (or DMSO for control)
 - Histone H3 peptide substrate
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of [3H]-SAM.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
- Termination of Reaction: The reaction is stopped by spotting the reaction mixture onto filter paper, which captures the histone peptide substrate.
- Washing: The filter paper is washed multiple times with a wash buffer (e.g., trichloroacetic acid) to remove unincorporated [3H]-SAM.
- Scintillation Counting: The filter paper is dried, and a scintillation cocktail is added. The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the data to a doseresponse curve.

Visualizations Signaling Pathways and Experimental Workflows









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